molecular formula C₂₁H₂₇NO₃ B1145281 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol CAS No. 10185-04-3

1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol

Cat. No.: B1145281
CAS No.: 10185-04-3
M. Wt: 341.44
InChI Key:
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Description

1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its tetrahydropyridine core and two p-methoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the condensation of p-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction is followed by reduction and methylation steps to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-methoxybenzaldehyde, while reduction may produce p-methoxybenzyl alcohol.

Scientific Research Applications

1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydro-1-methyl-3-pyridinemethanol: Lacks the p-methoxyphenyl groups, resulting in different chemical properties.

    4-(p-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Contains only one p-methoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness

1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is unique due to its dual p-methoxyphenyl groups, which enhance its chemical stability and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

10185-04-3

Molecular Formula

C₂₁H₂₇NO₃

Molecular Weight

341.44

Synonyms

1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol

Origin of Product

United States

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